molecular formula C23H20ClN3O4S B2974998 1-(3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione CAS No. 1331359-76-2

1-(3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione

Cat. No. B2974998
CAS RN: 1331359-76-2
M. Wt: 469.94
InChI Key: WTYWBDBULKTEHS-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole , a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been extensively studied for their potential in cancer treatment. The presence of the thiazole ring in the compound suggests it may exhibit anticancer properties . For instance, thiazole derivatives have shown cytotoxic activity against various human tumor cell lines . This compound could be investigated for its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.

Anti-inflammatory Agents

Compounds with a thiazole core have demonstrated significant anti-inflammatory effects . They can inhibit the production of inflammatory cytokines like IL-6 and TNF-α, which are involved in the pathogenesis of various inflammatory diseases . This compound could be explored as a potential anti-inflammatory medication, possibly offering a dual role in cancer and inflammation treatment.

Antimicrobial and Antifungal Applications

Thiazoles are known to possess antimicrobial and antifungal activities. They can be effective against a broad spectrum of microorganisms, including bacteria and fungi, making them valuable in the development of new antibiotics and antifungals . This compound could be part of new treatments for infectious diseases caused by resistant strains.

Neuroprotective Effects

Some thiazole derivatives have shown neuroprotective properties , which could be beneficial in treating neurodegenerative diseases . The compound could be researched for its potential to protect neuronal cells from damage or death, which is crucial in conditions like Alzheimer’s and Parkinson’s disease.

Antidiabetic Potential

Thiazole compounds have been associated with antidiabetic activity . They may play a role in regulating blood sugar levels and improving insulin sensitivity . This compound could be investigated for its potential use in managing diabetes and related metabolic disorders.

Enzyme Inhibition

Thiazoles have been used as enzyme inhibitors in various therapeutic areas. They can target enzymes involved in disease progression, such as proteases in HIV infection or kinases in cancer . This compound could be studied for its ability to inhibit specific enzymes, offering a targeted approach to treatment.

Future Directions

Thiazole and its derivatives have attracted great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . Therefore, the design and discovery of new drug molecules related to this scaffold continue to be a topic of interest for medicinal chemists .

Mechanism of Action

Target of Action

Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be a part of its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, they have been found to have anti-inflammatory effects, which are often mediated through the inhibition of the biosynthesis of prostaglandins .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level . For instance, some thiazole derivatives have been found to have significant anti-inflammatory and analgesic activities .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .

properties

IUPAC Name

1-[3-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c24-17-5-2-6-18-21(17)25-23(32-18)31-16-9-11-26(12-10-16)22(30)14-3-1-4-15(13-14)27-19(28)7-8-20(27)29/h1-6,13,16H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYWBDBULKTEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione

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